Chlorobutanol (hemihydrate)

描述

Historical Context and Chemical Significance

Chlorobutanol (B1668791) was first synthesized in 1881 by the German chemist Conrad Willgerodt. wikipedia.org The synthesis involves the reaction of chloroform (B151607) and acetone (B3395972) in the presence of a strong base like potassium or sodium hydroxide (B78521). wikipedia.orgslideshare.nethrpatelpharmacy.co.in This nucleophilic addition reaction results in the formation of 1,1,1-trichloro-2-methylpropan-2-ol, the chemical name for chlorobutanol. wikipedia.orghrpatelpharmacy.co.in

The hemihydrate form of chlorobutanol contains two molecules of chlorobutanol for every one molecule of water. drugbank.comnih.gov It is often the form utilized in pharmaceutical preparations. drugbank.comtpcj.org The significance of chlorobutanol in the pharmaceutical industry stems primarily from its antimicrobial properties. bhm-chemicals.com It is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations, including injectables and ophthalmic solutions. bhm-chemicals.comzenodo.org Research has shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as several molds and fungi. glpbio.comchemsrc.com

Beyond its role as a preservative, chlorobutanol has been investigated for other pharmacological activities. It has been noted to possess sedative, hypnotic, and weak local anesthetic properties, similar in nature to chloral (B1216628) hydrate (B1144303). wikipedia.orgdrugbank.com

Structural Classification within Halogenated Alcohols

Chlorobutanol belongs to the class of organic compounds known as halogenated alcohols. nih.govhaz-map.com This classification is based on its chemical structure, which features a hydroxyl (-OH) group attached to a carbon atom, and the presence of halogen atoms, in this case, three chlorine atoms. wikipedia.org Specifically, it is a chlorohydrin. wikipedia.org

The table below summarizes key properties of Chlorobutanol.

| Property | Value |

| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol |

| Chemical Formula | C4H7Cl3O |

| Molar Mass | 177.45 g·mol−1 |

| Appearance | White, volatile solid |

| Odor | Camphor-like |

| Melting Point | 95–99 °C (anhydrous) |

| Boiling Point | 167 °C |

| Solubility in water | Slightly soluble |

| Data sourced from multiple references wikipedia.orgsciencemadness.org |

The hemihydrate form has a slightly different set of physical properties due to the presence of water of crystallization. For instance, the melting point of chlorobutanol hemihydrate is reported to be around 78 °C. tpcj.org

The table below provides a summary of the key identification and structural details for Chlorobutanol Hemihydrate.

| Identifier | Details |

| IUPAC Name | bis(1,1,1-trichloro-2-methylpropan-2-ol) hydrate |

| CAS Number | 6001-64-5 |

| Chemical Formula | C8H16Cl6O3 |

| Molecular Weight | 372.91 g/mol |

| InChI Key | WRWLCXJYIMRJIN-UHFFFAOYSA-N |

| Data sourced from multiple references drugbank.comnih.govchemicalbook.in |

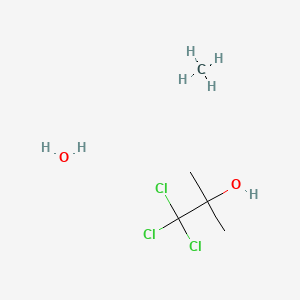

Structure

2D Structure

3D Structure of Parent

属性

分子式 |

C5H13Cl3O2 |

|---|---|

分子量 |

211.5 g/mol |

IUPAC 名称 |

methane;1,1,1-trichloro-2-methylpropan-2-ol;hydrate |

InChI |

InChI=1S/C4H7Cl3O.CH4.H2O/c1-3(2,8)4(5,6)7;;/h8H,1-2H3;1H4;1H2 |

InChI 键 |

WKGDLTKHENZDHK-UHFFFAOYSA-N |

规范 SMILES |

C.CC(C)(C(Cl)(Cl)Cl)O.O |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways of Chlorobutanol Hemihydrate

Traditional Nucleophilic Addition Synthesis Pathways

The primary and most traditional method for synthesizing chlorobutanol (B1668791) is through a nucleophilic addition reaction. hrpatelpharmacy.co.intpcj.orgdrugbank.com This approach has been the cornerstone of its production for many years.

Reaction of Chloroform (B151607) and Acetone (B3395972) in Alkaline Medium

The synthesis of chlorobutanol is classically achieved by the reaction of chloroform and acetone in the presence of a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). wikipedia.orguomustansiriyah.edu.iqpharmaffiliates.comchemeurope.com This base-driven reaction is a simple yet effective method for creating the chlorobutanol molecule. uomustansiriyah.edu.iqdocsity.com The use of powdered KOH is common, and the reaction is often performed at low temperatures, sometimes as low as -5°C, to control the reaction rate and improve yield. hrpatelpharmacy.co.intpcj.orgsciencemadness.org Some procedures advocate for the gradual addition of the base over an extended period to a cooled mixture of the reactants. prepchem.com The reaction can be carried out with the base dissolved in an alcohol, such as ethanol (B145695), which can help to accelerate the reaction. uomustansiriyah.edu.iqdocsity.com

Table 1: Reactants and Conditions for Traditional Synthesis

| Reactant/Condition | Role/Specification | Source(s) |

|---|---|---|

| Acetone | Reactant, carbonyl compound | uomustansiriyah.edu.iqprepchem.compharmacyinfoline.com |

| Chloroform | Reactant, source of nucleophile | uomustansiriyah.edu.iqprepchem.compharmacyinfoline.com |

| Potassium Hydroxide (KOH) | Catalyst, strong base | hrpatelpharmacy.co.intpcj.orgprepchem.comphexcom.com |

| Sodium Hydroxide (NaOH) | Catalyst, strong base | pharmaffiliates.comsciencemadness.orgquora.com |

| Temperature | Typically low (e.g., below 0°C to -5°C) | hrpatelpharmacy.co.intpcj.orgprepchem.com |

| Solvent (optional) | Ethanol (to dissolve KOH) | uomustansiriyah.edu.iqdocsity.com |

The reaction yields can vary, with some literature reporting them to be as low as 14% to 40% under certain conditions. tpcj.org However, optimization of the synthesis, for instance by using reflux heating, has been explored to achieve better yields. tpcj.org

Mechanism of Carbanion Formation and Nucleophilic Attack

The mechanism of this synthesis is a classic example of nucleophilic addition to a carbonyl group. tpcj.orgaskfilo.com The process is initiated by the strong base, which deprotonates the chloroform. The electron-withdrawing nature of the three chlorine atoms makes the hydrogen on the chloroform molecule acidic enough to be removed by a strong base like KOH. doubtnut.com This results in the formation of a trichloromethyl carbanion (CCl₃⁻). tpcj.orgquora.com

This highly reactive carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetone molecule. tpcj.orgdoubtnut.com The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming an alkoxide intermediate. This intermediate is then protonated, typically by a water molecule present in the reaction mixture, to yield the final product, 1,1,1-trichloro-2-methylpropan-2-ol, also known as chlorobutanol. quora.com

Alternative and Emerging Synthetic Approaches

While the reaction of chloroform and acetone remains the predominant synthetic route, some alternative approaches have been investigated. One such method involves the synthesis of 4-chlorobutanol from tetrahydrofuran (B95107) (THF) and hydrogen chloride, catalyzed by a resin. Although this produces a chlorobutanol isomer, it represents a different synthetic strategy. Another emerging area is the use of microwave irradiation in organic synthesis to potentially speed up reactions and improve yields, a principle of green chemistry that could be applied to chlorobutanol synthesis. hrpatelpharmacy.co.in The Bargellini reaction, discovered in 1906, also involves the reaction of acetone and chloroform with a phenol (B47542) in a basic solution to produce a carboxylic acid derivative, highlighting the reactivity of the initial acetone-chloroform adduct. wikipedia.org

Purification and Isolation Techniques for Synthetic Chlorobutanol (Hemihydrate)

Following the synthesis, the crude chlorobutanol must be isolated and purified. A common initial step involves filtering the reaction mixture to remove any precipitated salts, such as potassium chloride (KCl), which forms as a byproduct when KOH is used. uomustansiriyah.edu.iqprepchem.com The filtrate, containing chlorobutanol, unreacted starting materials, and any solvent, is then processed.

One method of isolation involves evaporating the excess acetone and any alcoholic solvent, often using a water bath. uomustansiriyah.edu.iqyoutube.com The resulting residue is then poured into ice-cold water, causing the less water-soluble chlorobutanol to precipitate out as white crystals of the hemihydrate form. tpcj.orgprepchem.comsciencemadness.org These crystals can then be collected by filtration. prepchem.com

For further purification, recrystallization is a common technique. wikipedia.org A mixture of ethanol and water is often used as the solvent for recrystallization, as chlorobutanol is freely soluble in alcohol and only slightly soluble in cold water. uomustansiriyah.edu.iqprepchem.com Using boiling water alone for recrystallization is generally avoided because it can lead to the hydrolysis of the chlorobutanol. tu.edu.iq

Another effective purification method is sublimation. wikipedia.orgsciencemadness.org Chlorobutanol is a volatile solid that sublimes easily, a property that can be exploited for its purification. sciencemadness.orgalphahi-tech.comcphi-online.com The crude product can be heated, and the vapor allowed to condense on a cold surface, yielding pure crystals. sciencemadness.org This method can be particularly advantageous for removing non-volatile impurities. sciencemadness.org Due to its volatility, care must be taken during drying to avoid loss of the product. prepchem.com

Table 2: Purification and Isolation Techniques

| Technique | Description | Source(s) |

|---|---|---|

| Filtration | Removal of solid byproducts like KCl. | uomustansiriyah.edu.iqprepchem.com |

| Precipitation | Crude product is precipitated by adding the reaction mixture to cold water. | tpcj.orgprepchem.comsciencemadness.org |

| Recrystallization | Purification from a solvent mixture, typically ethanol and water. | wikipedia.orguomustansiriyah.edu.iqprepchem.com |

| Sublimation | Purification by heating the solid to a vapor and condensing it back to a solid. | wikipedia.orgsciencemadness.org |

| Evaporation | Removal of volatile solvents and unreacted acetone. | uomustansiriyah.edu.iqyoutube.com |

The final product, chlorobutanol hemihydrate, is a white crystalline powder with a characteristic camphor-like odor. alphahi-tech.comcphi-online.com The melting point of the hemihydrate form is approximately 78°C, while the anhydrous form melts at a higher temperature of around 97°C.

Crystallographic and Solid State Characteristics of Chlorobutanol Hemihydrate

Influence of Hydration State on Crystalline Structure

The formation of the stable hemihydrate crystals is influenced by the crystallization process. Studies have indicated that a slow cooling rate (e.g., 0.5°C/min) during crystallization from an aqueous ethanol (B145695) solution can produce hemihydrate crystals with optimal stability and low hygroscopicity. The use of specific solvent compositions, such as an ethanol-water mixture in a 3:1 volume ratio, is reported to prevent the formation of the anhydrous polymorph, thereby favoring the crystallization of the hemihydrate form. The appearance of the hemihydrate is typically described as a white or almost white crystalline powder or as colorless crystals. hrpatelpharmacy.co.indrugfuture.comglentham.com

Comparative Crystallinity with Anhydrous Chlorobutanol (B1668791)

Both chlorobutanol hemihydrate and anhydrous chlorobutanol are crystalline solids, but they exhibit distinct physical properties due to the absence or presence of water in their crystal structures. drugfuture.com The most notable difference is their melting points. The anhydrous form has a higher melting point, typically cited as 97°C or in the range of 95-97°C. drugfuture.comphexcom.com In contrast, the hemihydrate form has a lower melting point of approximately 78°C. hrpatelpharmacy.co.indrugfuture.com

The two forms also differ in their molecular formulas and weights, as detailed in the table below. While both appear as white, crystalline solids with a characteristic camphor-like odor, the anhydrous form is noted to be hygroscopic, meaning it readily absorbs moisture from the air. athenstaedt.depharmaffiliates.com This contrasts with the optimally prepared hemihydrate, which is described as having low hygroscopicity.

| Property | Chlorobutanol (Hemihydrate) | Anhydrous Chlorobutanol |

| Appearance | White or almost white crystalline powder or colorless crystals hrpatelpharmacy.co.inglentham.com | White, crystalline solid phexcom.comwikipedia.org |

| Molecular Formula | C₄H₇Cl₃O · 0.5H₂O athenstaedt.deglentham.com | C₄H₇Cl₃O athenstaedt.deglentham.com |

| Molecular Weight | 186.47 g/mol pharmaffiliates.comglentham.com | 177.46 g/mol pharmaffiliates.comglentham.com |

| Melting Point | ~78°C hrpatelpharmacy.co.indrugfuture.com | ~97°C drugfuture.com |

| Water Content | 4.5 - 5.5% drugfuture.com | ≤1.0% |

| Hygroscopicity | Low (when optimally prepared) | Hygroscopic athenstaedt.depharmaffiliates.com |

Polymorphism and Amorphous Forms

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While the existence of distinct anhydrous and hemihydrate forms of chlorobutanol is well-established, detailed studies characterizing further polymorphism within the hemihydrate form itself are not extensively documented in the available literature. However, the conditions of crystallization are known to be critical. For instance, the use of specific solvent systems like ethanol-water mixtures is noted to prevent the formation of anhydrous polymorphs during crystallization.

The potential for an amorphous (non-crystalline) form of chlorobutanol exists, particularly given observations of the compound "oiling out" during recrystallization under certain conditions, such as slow cooling from some solvents. mdpi.com This phenomenon, where the compound separates as a liquid rather than a solid crystal, can be a precursor to the formation of an amorphous solid upon cooling. However, specific characterization of an amorphous state of chlorobutanol hemihydrate is not found in the reviewed scientific literature. The conversion of a substance from a crystalline to an amorphous state can significantly alter its physical properties, including solubility and stability. mdpi.com

Solid-State Stability and Structural Integrity

The solid-state stability of chlorobutanol is a critical factor for its use, and there are noted differences between the hemihydrate and anhydrous forms. The hemihydrate form is reported to be stable for up to five years under specified ICH (International Council for Harmonisation) conditions. glentham.comathenstaedt.de The anhydrous form is considered stable for a shorter period of three years under similar conditions. glentham.comathenstaedt.de

The structural integrity of anhydrous chlorobutanol can be compromised by its hygroscopic nature, as it can absorb water from the environment, potentially leading to a change in its solid-state form. athenstaedt.depharmaffiliates.com Both forms are known to sublime readily, even at room temperature. hrpatelpharmacy.co.in For maintaining stability, it is recommended that the bulk material be stored in a well-closed container at a controlled temperature, for instance, between 8-15°C. phexcom.com In aqueous solutions, the stability of chlorobutanol is pH-dependent, with degradation occurring more rapidly in alkaline conditions. chemicalbook.com

Chemical Stability and Degradation Kinetics of Chlorobutanol Hemihydrate

Hydrolytic Degradation Pathways

The primary degradation pathway for chlorobutanol (B1668791) in aqueous solutions is hydrolysis. This process is significantly influenced by the pH of the solution and involves a hydroxide-ion catalyzed mechanism, leading to the formation of several degradation products.

The stability of chlorobutanol in aqueous solutions is highly dependent on pH. phexcom.com The degradation is catalyzed by hydroxide (B78521) ions, meaning the rate of degradation increases as the pH rises (becomes more alkaline). phexcom.comresearchgate.net Conversely, the compound exhibits considerable stability in acidic conditions. researchgate.net

Table 1: pH-Dependent Half-Life of Chlorobutanol at 25°C

| pH | Calculated Half-Life |

| 3.0 | 90 years researchgate.net |

| 7.5 | 0.23 years (approx. 3 months) researchgate.net |

The degradation of chlorobutanol is a specific hydroxide-ion-catalyzed reaction. researchgate.net The mechanism is not a simple SN2 substitution, which is sterically hindered in the chlorobutanol molecule. sciencemadness.org Instead, the reaction is believed to proceed via an intramolecular nucleophilic substitution. sciencemadness.org In this pathway, the hydroxide ion facilitates the formation of an unstable intermediate, which then undergoes further reactions to yield the final degradation products. researchgate.netsciencemadness.org

Hydroxide-Ion Catalyzed Reaction Mechanisms

Thermal Decomposition Mechanisms

Chlorobutanol is known to be sensitive to high temperatures. nih.gov Thermal degradation is a significant factor, especially during heat sterilization processes like autoclaving, where losses of up to 30% at pH 5 can occur. phexcom.com At elevated temperatures, chlorobutanol undergoes hydrolysis, leading to the formation of hydrochloric acid and other acidic byproducts. mdpi.comresearchgate.netnih.gov This acidification can be pronounced; in one study, solutions containing chlorobutanol reached a pH of 2.0 after 5 days at 80°C. researchgate.netnih.gov A forced degradation study demonstrated a 47.5% degradation of chlorobutanol itself under these conditions. researchgate.netnih.gov The molecule is also volatile and readily sublimes. phexcom.com

Photolytic Degradation Considerations

Forced degradation studies, which are designed to determine the intrinsic stability of a drug substance, identify light as a potential stressor for chlorobutanol. scribd.comresearchgate.net While detailed mechanisms of the photolytic degradation of chlorobutanol are not extensively described, related compounds such as chlorophenols are known to degrade under ultraviolet irradiation. nih.gov This suggests that exposure to light, particularly UV light, should be considered a factor in the stability of chlorobutanol. researchgate.netnih.gov

Oxidation and Reduction Reactions of the Chlorobutanol Moiety

The chlorobutanol molecule can undergo both oxidation and reduction reactions, yielding different products depending on the reagents and conditions used.

Oxidation : Under the influence of strong oxidizing agents, such as potassium permanganate, chlorobutanol can be oxidized to form trichloroacetic acid.

Reduction : The trichloromethyl group of chlorobutanol can be reduced. sciencemadness.org Using reducing agents like lithium aluminum hydride, chlorobutanol can be reduced to form products such as 1,1,1-trichloro-2-methylpropan-2-amine or other simpler alcohols. Reaction with zinc and hydrochloric acid has also been noted as a method to reduce the trichloromethyl group. sciencemadness.org

Nucleophilic Substitution Reactions of the Hydroxyl Group

The chemical stability of chlorobutanol (hemihydrate) is significantly influenced by nucleophilic substitution reactions involving its tertiary hydroxyl group. As the hydroxyl group (–OH) is inherently a poor leaving group, these reactions generally necessitate specific conditions, such as the presence of acid or base, to proceed. The primary documented nucleophilic substitution pathway for chlorobutanol involves hydrolysis, a reaction catalyzed by hydroxide ions. Additionally, under basic conditions, an intramolecular reaction can occur, leading to the formation of a reactive epoxide intermediate that is susceptible to attack by other nucleophiles.

Hydrolysis of Chlorobutanol

Rate = k₁[chlorobutanol] + k₂[chlorobutanol][OH⁻]

Where:

k₁ represents the first-order rate constant for the spontaneous, uncatalyzed hydrolysis.

k₂ is the second-order rate constant for the hydroxide-ion-catalyzed hydrolysis.

This equation indicates that the degradation rate is dependent on both the concentration of chlorobutanol and the concentration of hydroxide ions (and thus the pH of the solution).

The stability of chlorobutanol is highly dependent on the pH of the aqueous solution. In acidic conditions (low pH), the concentration of hydroxide ions is low, and the degradation rate is significantly slower. Conversely, in neutral to alkaline conditions (higher pH), the increased concentration of hydroxide ions accelerates the degradation process. researchgate.net

The profound impact of pH on the stability of chlorobutanol is clearly demonstrated by its half-life at different pH values. For instance, at 25°C, the estimated half-life of chlorobutanol in a buffered solution at pH 3 is approximately 90 years. researchgate.net However, under the same temperature conditions but at a pH of 7.5, the half-life dramatically decreases to about 0.23 years (approximately 3 months). researchgate.net This data underscores the critical role of hydroxide ions in the degradation of chlorobutanol.

Table 1: Half-life of Chlorobutanol in Aqueous Buffered Solutions at 25°C

| pH | Half-life (in years) |

| 3.0 | 90 |

| 7.5 | 0.23 |

Data sourced from Nair & Lach (1959). researchgate.net

The hydrolysis of chlorobutanol, particularly at elevated temperatures, results in the formation of hydrochloric acid and other acidic byproducts. nih.govmdpi.com The generation of these acidic products can lead to a decrease in the pH of unbuffered solutions over time. nih.goveuropa.eu In a study observing the stability of pharmaceutical preparations, it was noted that at 80°C, solutions containing chlorobutanol experienced a significant drop in pH to 2.0 after five days, which was attributed to its hydrolysis. nih.govmdpi.com

Intramolecular Nucleophilic Substitution and Epoxide Formation

In the presence of a strong base, such as sodium hydroxide, chlorobutanol can undergo an intramolecular nucleophilic substitution reaction. This process involves the deprotonation of the hydroxyl group, forming an alkoxide. The resulting alkoxide then attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of a chloride ion and the formation of a strained, three-membered ring intermediate known as 2,2-dichloro-3,3-dimethyloxirane, or the Bargellini epoxide. researchgate.net

This epoxide is a highly reactive intermediate. The ring strain makes it susceptible to subsequent nucleophilic attack by a variety of external nucleophiles. This two-step process, where the hydroxyl group first participates in an intramolecular reaction to form a more reactive intermediate, is a key pathway for the reaction of chlorobutanol with other nucleophiles. For example, it has been reported that this epoxide intermediate can be intercepted by nucleophiles such as aniline.

From a kinetic standpoint, it has been suggested that the Bargellini epoxide can also revert to form acetone (B3395972) and dichlorocarbene (B158193), which is then hydrolyzed to produce carbon monoxide. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Chlorobutanol Hemihydrate

Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, thereby providing structural insights. The IR spectrum of chlorobutanol (B1668791) hemihydrate is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. zenodo.org Analysis using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy confirms the presence of key functional groups consistent with the chlorobutanol structure. lgcstandards.com

A study involving the synthesis and characterization of chlorobutanol hemihydrate identified characteristic peaks in its IR spectrum. zenodo.org The spectrum is typically divided into two main regions for interpretation: the functional group region (4000 cm⁻¹ to 1500 cm⁻¹) and the fingerprint region. zenodo.org

Key IR absorption bands for chlorobutanol hemihydrate include:

A broad band around 3369.88 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. zenodo.org

Bands at approximately 2995.99 cm⁻¹ and 2945.02 cm⁻¹ are attributed to the symmetric C-H stretching vibrations of the methyl groups. zenodo.org

The presence of the trichloromethyl group is also confirmed by characteristic absorptions.

The consistency of these spectral signals with the known structure of chlorobutanol provides strong evidence for its identity. lgcstandards.com The United States Pharmacopeia (USP) also recognizes infrared absorption as a key identification test for chlorobutanol. drugfuture.com

Table 1: Key IR Absorption Bands for Chlorobutanol Hemihydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3369.88 | O-H stretch (alcohol) | zenodo.org |

| 2995.99 | C-H symmetric stretch (methyl) | zenodo.org |

| 2945.02 | C-H symmetric stretch (methyl) | zenodo.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive confirmation of molecular structure. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of the atoms within the chlorobutanol molecule.

¹H NMR spectral data for chlorobutanol is available from various sources, confirming the expected proton signals. chemicalbook.com A certificate of analysis for a chlorobutanol hemihydrate reference standard reports the use of a 400 MHz NMR instrument with DMSO-d₆ as the solvent, and the resulting signals and their interpretation were consistent with the compound's structure. lgcstandards.com

Table 2: Predicted ¹H NMR and ¹³C NMR Data for Chlorobutanol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~1.5 | Singlet | 6H | Two methyl groups |

| ¹H | ~5.0 | Singlet | 1H | Hydroxyl proton |

| ¹³C | ~25 | Methyl carbons | ||

| ¹³C | ~75 | Quaternary carbon attached to OH |

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.com When chlorobutanol is subjected to ionization in a mass spectrometer, it typically undergoes fragmentation in predictable ways. youtube.com

The mass spectrum of chlorobutanol will exhibit a molecular ion peak (M⁺), which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The fragmentation of alcohols in MS often involves two primary pathways: alpha-cleavage and dehydration. youtube.com

A certificate of analysis for chlorobutanol hemihydrate confirms that the signals in its mass spectrum and their interpretation are consistent with the expected structural formula. lgcstandards.com The analysis was performed using an electron ionization (EI) source at 70 eV. lgcstandards.com

Common fragmentation patterns for alcohols can provide valuable structural information. youtube.com For instance, the loss of a water molecule (dehydration) results in a peak at M-18. youtube.com Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can also lead to characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for assessing the purity of chlorobutanol and for identifying and quantifying any impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques. sigmaaldrich.com

Gas chromatography is a widely used method for the purity analysis of chlorobutanol. A certificate of analysis for a chlorobutanol hemihydrate reference substance indicates that its purity was determined by GC. lgcstandards.com The conditions for this analysis included a splitless injection at 220°C, an initial oven temperature of 50°C held for 5 minutes, followed by a heating rate of 40°C/min, using a helium carrier gas at a flow rate of 1.50 ml/min. lgcstandards.com Another analysis reported a purity of 100.00% based on the peak area. lgcstandards.com

A separate certificate of analysis for a similar reference material also employed GC for purity assessment, with the content of the analyte determined as the ratio of its peak area to the cumulative areas of all purities, which were summed to 100%. lgcstandards.com

High-performance liquid chromatography offers an alternative to GC for the determination of chlorobutanol, particularly in pharmaceutical formulations like ophthalmic ointments and aqueous solutions. nih.gov A reverse-phase HPLC method has been developed for this purpose, utilizing a C18 column (specifically, a 10-micron octadecylsilane (B103800) packing) with a mobile phase consisting of a 50:50 mixture of methanol (B129727) and water. nih.gov Detection is typically achieved using a UV detector at a wavelength of 210 nm. nih.govnih.gov

In one such system, chlorobutanol exhibited a capacity factor (k') of 4.1. nih.gov The method was shown to be linear and provided an average recovery of 99.4% in the presence of an ointment vehicle. nih.gov Furthermore, degradation studies indicated that the method is stability-indicating. nih.gov Another study developed an RP-HPLC method using a binary gradient elution with a mobile phase of 15 mM phosphate (B84403) buffer (pH 3.0) and methanol at a flow rate of 0.6 mL/min, also with UV detection at 210 nm. nih.gov

Table 3: Comparison of Chromatographic Methods for Chlorobutanol Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Helium | Electron Ionization (EI) | Purity assessment of reference substance | lgcstandards.com |

| High-Performance Liquid Chromatography (HPLC) | 10-micron octadecylsilane | Methanol:Water (50:50) | UV at 210 nm | Analysis in ophthalmic ointments and aqueous solutions | nih.gov |

Gas Chromatography (GC)

Microscopic Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning electron microscopy (SEM) is a valuable tool for characterizing the morphology, or physical form, of solid materials. For chlorobutanol hemihydrate, which exists as a white, crystalline powder, SEM can provide detailed images of its crystal structure. zenodo.orgnovainternational.net

In a study where chlorobutanol was synthesized, the resulting product was described as having a white and crystalline appearance, a characteristic that was confirmed by scanning electron microscopy. zenodo.orgwaset.org The European Pharmacopoeia also notes that chlorobutanol hemihydrate appears as a white or almost white, crystalline powder or as colorless crystals. novainternational.netedqm.eu

The crystalline nature of chlorobutanol is an important physical property, and SEM provides a direct means of visualizing and confirming this characteristic.

Molecular Mechanisms of Biological Activity of Chlorobutanol Hemihydrate in Vitro Studies

Cellular Membrane Interaction Mechanisms: Detergent Action and Lipid Disruption

Chlorobutanol (B1668791) functions as a detergent preservative, exerting its effects by interacting with the lipid components of cellular membranes. drugbank.comnih.gov This interaction leads to a disorganization of the lipid structure, which is a key factor in its biological action. drugbank.comnih.gov By disrupting the lipid bilayer, chlorobutanol compromises the primary barrier of the cell. drugbank.comnih.gov

A direct consequence of chlorobutanol's disruption of the cell membrane's lipid structure is an increase in its permeability. drugbank.comnih.gov This heightened permeability allows for the uncontrolled passage of substances across the membrane, leading to the leakage of vital intracellular components and ultimately causing cell lysis. drugbank.comnih.gov

In vitro studies on conjunctival and corneal cells have demonstrated this cytotoxic effect. At a concentration of 0.5%, chlorobutanol caused significant degeneration of corneal epithelial cells, characterized by the formation of membranous blebs, swelling of the cytoplasm, and occasional ruptures in the external cell membrane. drugbank.com Even at a lower concentration of 0.1%, it led to a marked depletion of the squamous cell layer. drugbank.com These effects are attributed to the cessation of normal cell movement and mitotic activity. drugbank.com

| Chlorobutanol Concentration | Observed Effects on Corneal and Conjunctival Cells (In Vitro) | Reference |

|---|---|---|

| 0.1% | Near depletion of the squamous layer. | drugbank.com |

| 0.5% | Degeneration of corneal epithelial cells, formation of membranous blebs, cytoplasmic swelling, and occasional breaks in the external cell membrane. | drugbank.com |

Modulation of Intracellular Signaling Pathways (e.g., Ca2+ Dynamics)

Chlorobutanol has been shown to modulate intracellular signaling, particularly calcium (Ca2+) dynamics. nih.gov In studies using isolated rat pancreatic acini, chlorobutanol at a concentration of 1 mg/ml completely abolished the oscillatory fluctuations in cytoplasmic Ca2+ concentration that are normally induced by secretagogues like cholecystokinin (B1591339) octapeptide (CCK-8) and carbachol. nih.gov Conversely, it transformed the typical biphasic Ca2+ response to a higher concentration of CCK-8 into an oscillatory pattern. nih.gov Furthermore, chlorobutanol has been observed to inhibit the elevation of cytosolic free calcium in human platelets that is typically induced by various aggregating agents. nih.govmedchemexpress.comthieme-connect.com This indicates that chlorobutanol can produce significant pharmacological effects by altering Ca2+ dynamics, potentially by affecting the Ca2+ transport functions of the plasma membrane or intracellular storage pools. nih.gov

Interference with Neurotransmitter Systems (e.g., GABA Receptor Modulation)

The sedative and anticonvulsant properties of chlorobutanol are believed to be mediated through its interaction with the GABAergic system, specifically by modulating the GABAA receptor complex. Although direct studies on chlorobutanol are limited, its mechanism is often compared to other anesthetic and sedative agents that act at this receptor. For instance, the structurally related compound chlormethiazole has been shown to enhance the binding of [3H]-muscimol to the GABAA receptor and inhibit the binding of [35S]-TBPS to the associated chloride channel, actions consistent with positive allosteric modulation of the receptor. nih.gov This modulation of the GABAA receptor complex enhances the inhibitory effects of the neurotransmitter GABA.

Effects on Platelet Aggregation and Release Pathways (e.g., Arachidonic Acid Pathway, Thromboxane (B8750289) B2 Formation, ATP Release)

Chlorobutanol is a potent inhibitor of human platelet aggregation and release, demonstrating a concentration- and time-dependent inhibitory effect against several aggregation inducers. nih.goveuropa.eu The primary mechanism for this antiplatelet effect is believed to be the inhibition of the arachidonic acid pathway. nih.goveuropa.eu Specifically, chlorobutanol markedly inhibits the formation of thromboxane B2 (a stable metabolite of the potent platelet agonist thromboxane A2) and the release of ATP from platelets when stimulated by agents like collagen, ADP, epinephrine (B1671497), arachidonic acid, and thrombin. nih.govmedchemexpress.comthieme-connect.com The inhibition of ATP release from collagen-stimulated platelets was found to be more pronounced than the inhibition of aggregation itself. thieme-connect.com

| Pathway/Molecule | Effect of Chlorobutanol | Inducing Agents | Reference |

|---|---|---|---|

| Arachidonic Acid Pathway | Inhibition | General | nih.gov |

| Thromboxane B2 Formation | Markedly Inhibited | Collagen, ADP, Epinephrine, Arachidonic Acid, Thrombin | nih.govmedchemexpress.comthieme-connect.com |

| ATP Release | Markedly Inhibited / Suppressed | Collagen, ADP, Epinephrine, Arachidonic Acid, Thrombin | nih.govmedchemexpress.comthieme-connect.com |

| Cytosolic Free Calcium Elevation | Inhibited | Collagen, ADP, Epinephrine, Arachidonic Acid, Thrombin | nih.govmedchemexpress.comthieme-connect.com |

In Vitro Effects on Pancreatic Acinar Cells (e.g., Amylase Release, Receptor Binding Inhibition for CCK-8 and Carbachol)

Chlorobutanol demonstrates dual effects on the function of isolated rat pancreatic acinar cells. nih.govncats.io At a concentration of 1 mg/ml, it significantly inhibits the amylase release stimulated by cholecystokinin octapeptide (CCK-8), carbachol, or the G-protein activator sodium fluoride. nih.govncats.io However, at a higher concentration of 4 mg/ml, chlorobutanol itself acts as a secretagogue, inducing a maximal release of amylase. nih.govncats.io

Furthermore, chlorobutanol dose-dependently inhibits the binding of specific ligands to their receptors on acinar cells. It was shown to inhibit the binding of 13 pM [125I]-CCK-8 and 0.5 nM [3H]-methylscopolamine chloride (which binds to muscarinic receptors targeted by carbachol). nih.gov This suggests that a potential site of action for chlorobutanol is at the receptor binding process for secretagogues. nih.gov

Inhibition of Oxygen Utilization in Cells

Chlorobutanol (hemihydrate) has been demonstrated in in vitro studies to inhibit the utilization of oxygen by corneal cells. nih.govdrugbank.compharmacompass.comsmolecule.com This inhibitory action on cellular respiration is a key aspect of its biological activity. The disruption of oxygen consumption can have significant downstream effects on cell function and viability.

The mechanism by which chlorobutanol interferes with cellular respiration involves its ability to disrupt cellular membranes. nih.govsmolecule.com As a detergent-like compound, it can disorganize the lipid structure of cell membranes, leading to increased permeability. nih.govsmolecule.com This disruption can affect the function of membrane-bound components of the electron transport chain, which is crucial for oxygen utilization in cellular respiration. The inhibition of oxygen use by the cornea can also increase its susceptibility to infection. drugbank.compharmacompass.comsmolecule.com

Impact on Cell Movement and Mitotic Activity

In vitro studies have extensively documented the significant impact of chlorobutanol (hemihydrate) on cell movement and mitotic activity, particularly in human corneal epithelial cells. nih.govnih.govnih.govscispace.com

At a concentration of 0.5%, chlorobutanol has been observed to cause an immediate cessation of normal cell movement, cytokinesis (the division of the cytoplasm), and mitotic activity. nih.govnih.govscispace.com This concentration is also associated with cellular retraction. nih.gov The disruption of these fundamental cellular processes is a primary contributor to the cytotoxic effects of chlorobutanol at higher concentrations. nih.gov The degeneration of human corneal epithelial cells has been observed within eight hours of exposure to a 0.5% solution of chlorobutanol. nih.govscispace.com Furthermore, after 3 to 5 hours of exposure, the development of conspicuous membranous blebs on the cell surface has been noted. scispace.com

The inhibitory effects on cell movement and division are linked to chlorobutanol's action as a detergent, which disrupts the cell membrane's lipid structure. nih.govsmolecule.com This disruption leads to increased cell permeability and, ultimately, cell lysis. nih.govsmolecule.com

The following table summarizes the cytotoxic effects of chlorobutanol on human corneal and conjunctival epithelial cells, which provides an indirect measure of its impact on cell motility and mitotic activity, as non-viable cells cannot move or divide.

| Cell Type | Chlorobutanol Concentration | Cell Viability/Toxicity | Reference |

| Human Corneal Epithelial Cells | 0.5% | Immediate cessation of cell movement and mitotic activity; cell degeneration within 8 hours. | nih.govscispace.com |

| Human Corneal Epithelial Cells | 0.5% | Cell survival of 80% or greater in one study, while another showed significant toxicity. | researchgate.net |

| Human Corneal and Conjunctival Epithelial Cells | 0.25% | Exhibited toxicity. | nih.gov |

| Human Corneal Epithelial Cells | 0.1% | Caused near depletion of the squamous layer. | drugbank.comsmolecule.com |

Antimicrobial Action of Chlorobutanol Hemihydrate : Elucidation of Molecular Targets and Pathways

Bacteriostatic vs. Bactericidal Mechanisms

The primary antimicrobial action of chlorobutanol (B1668791) is bacteriostatic, meaning it inhibits the growth and reproduction of microorganisms rather than directly killing them. phexcom.comgoogle.commdpi.com This distinction is crucial in understanding its role as a preservative, where the goal is to prevent microbial proliferation in a product over its shelf life. While bactericidal agents cause irreversible lethal damage to bacteria, bacteriostatic agents suppress their growth, allowing the host's immune system to clear the infection in a clinical context, or in the case of pharmaceuticals, preventing the microbial load from increasing. mdpi.comnih.gov The antimicrobial activity of chlorobutanol is concentration-dependent, and at typical preservative concentrations (up to 0.5% w/v), it primarily exhibits a bacteriostatic effect. phexcom.comgoogle.com

Spectrum of Antimicrobial Efficacy against Gram-Positive and Gram-Negative Bacteria and Fungi

Chlorobutanol demonstrates a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as various fungi. phexcom.combhm-chemicals.commedchemexpress.comchemsrc.commedchemexpress.comchemsrc.com

Research has established its efficacy against a range of microorganisms, including:

Gram-positive bacteria: such as Staphylococcus aureus. zenodo.org

Gram-negative bacteria: such as Pseudomonas aeruginosa and Escherichia coli. phexcom.comzenodo.org

Fungi: including yeasts like Candida albicans and molds like Aspergillus niger. phexcom.comzenodo.org

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, provides a quantitative measure of its efficacy. nih.gov For chlorobutanol, typical MIC values are:

| Microorganism Type | Typical Minimum Inhibitory Concentration (MIC) |

| Gram-positive bacteria | 650 µg/mL |

| Gram-negative bacteria | 1000 µg/mL |

| Yeasts | 2500 µg/mL |

| Fungi | 5000 µg/mL |

This table presents typical Minimum Inhibitory Concentration (MIC) values for chlorobutanol against different classes of microorganisms, based on available data. phexcom.com The interactive functionality allows for sorting and filtering to compare the efficacy of chlorobutanol across these microbial types.

It is important to note that Gram-negative bacteria, with their additional outer membrane, generally exhibit less vulnerability to antimicrobial agents compared to Gram-positive bacteria. nih.gov

Influence of pH on Antimicrobial Activity

The antimicrobial activity of chlorobutanol is significantly influenced by the pH of the formulation. Its efficacy is optimal in acidic conditions and is considerably reduced at a pH above 5.5. phexcom.comnih.gov This is a critical consideration in the formulation of pharmaceutical products, as the pH must be controlled to ensure the preservative's effectiveness. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com The half-life of chlorobutanol in an aqueous solution at 25°C is estimated to be 90 years at a pH of 3, but this drops to just 0.23 years (approximately 3 months) at a pH of 7.5, highlighting its instability in neutral to alkaline conditions. researchgate.net

Impact of Heat and Formulation Excipients on Antimicrobial Potency

Heat: The antimicrobial potency of chlorobutanol can be diminished by exposure to heat. phexcom.com Chlorobutanol is known to undergo hydrolysis at elevated temperatures, which leads to the formation of hydrochloric acid and other acidic degradation products. researchgate.netmdpi.comnih.gov This degradation not only reduces the concentration of the active preservative but can also lower the pH of the formulation, potentially affecting the stability of the active pharmaceutical ingredient. researchgate.netnih.gov

Formulation Excipients: The presence of other substances in a formulation can also impact the antimicrobial activity of chlorobutanol. Certain excipients can interact with chlorobutanol, reducing its availability and therefore its potency. For instance, non-ionic surfactants like polysorbate 80 can reduce the antimicrobial activity of chlorobutanol through sorption or the formation of complexes. phexcom.comamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com Similarly, its efficacy can be reduced in the presence of polymeric suspending agents such as methylcellulose. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Synergistic Effects with Other Antimicrobial Preservatives

To enhance the antimicrobial spectrum and efficacy, chlorobutanol can be used in combination with other preservatives. This can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. nih.govmdpi.com

Notable synergistic combinations include:

Chlorobutanol and Benzyl (B1604629) Alcohol: This combination has been shown to have a higher efficacy against fungi compared to the individual preservatives used alone. nih.govmdpi.com

Chlorobutanol and Methylparaben: A synergistic effect against both fungi and bacteria has been observed with this combination. nih.gov

Chlorobutanol and Chlorhexidine (B1668724): A potentiation of antimicrobial activity against both Gram-positive and Gram-negative bacteria has been reported when chlorobutanol is combined with chlorhexidine. google.comgoogle.com This combination can significantly reduce the required concentration of chlorhexidine for an equivalent effect. google.com

The use of such combinations can broaden the spectrum of protection and may allow for lower concentrations of individual preservatives, which can be advantageous. mdpi.com

Interactions of Chlorobutanol Hemihydrate with Biological and Pharmaceutical Macromolecules in Vitro

Protein Binding Characteristics

The binding of preservatives like chlorobutanol (B1668791) to proteins is a crucial factor in the development of multi-dose parenteral formulations. This interaction is typically reversible, involving weaker chemical bonds such as hydrogen bonds or van der Waals forces. uomustansiriyah.edu.iq The extent of binding can affect the distribution of the drug and the pharmacological activity, as the protein-bound fraction is generally considered inactive and has restricted distribution. uomustansiriyah.edu.iq

In vitro studies are essential to characterize these interactions. Methods like equilibrium dialysis and ultrafiltration are used to determine the concentrations of bound and free drug. uomustansiriyah.edu.iq For chlorobutanol, it has been reported that its binding to plasma proteins is approximately 57 ± 3%. drugbank.com

Preservative molecules, including chlorobutanol, can interact with the protein drug itself within a formulation. uoanbar.edu.iq This interaction may compromise both the biological activity of the protein and the antimicrobial effectiveness of the preservative. uoanbar.edu.iq Therefore, evaluating the potential for binding between chlorobutanol and the active protein ingredient is a key step in pre-formulation studies to ensure the stability and efficacy of the final product. synergbiopharma.com

Table 1: In Vitro Protein Binding Data for Chlorobutanol

| Parameter | Value | Source |

|---|---|---|

| Plasma Protein Binding | 57 ± 3% | drugbank.com |

| Interaction Mechanism | Reversible, weak chemical bonds (e.g., hydrogen bonds, van der Waals forces) | uomustansiriyah.edu.iq |

| Consequences of Binding | Potential compromise of protein activity and preservative efficacy | uoanbar.edu.iq |

Impact on Protein Aggregation (e.g., Oxytocin (B344502) Stabilization)

A significant concern with preservatives in protein formulations is their potential to induce protein aggregation. However, in vitro studies have demonstrated that chlorobutanol has a comparatively low propensity to cause this issue and can, in some cases, enhance protein stability. nih.gov

One study that examined the effect of five common antimicrobial preservatives on a model protein, cytochrome c, found that all tested preservatives induced some level of protein aggregation. The order of aggregation-inducing strength was m-cresol (B1676322) > phenol (B47542) > benzyl (B1604629) alcohol > phenoxyethanol (B1677644) > chlorobutanol. nih.gov These findings indicate that chlorobutanol causes the least amount of protein aggregation among the tested preservatives. nih.gov The mechanism appears to involve the partial unfolding of the protein, and the extent of this destabilization correlates with the degree of aggregation. nih.gov

Chlorobutanol has shown a notable stabilizing effect on the peptide hormone oxytocin in in vitro studies. researchgate.net Forced degradation studies at elevated temperatures (40°C and 80°C) revealed this stabilizing effect. researchgate.net Molecular dynamics computer simulations have suggested a mechanism for this stabilization: chlorobutanol may reduce the number of hydrogen bonds between oxytocin molecules and water, thereby preventing the oxytocin molecules from aggregating. researchgate.netresearchgate.net Other potential dispersants like mannitol, PEG400, phenylalanine, and valine have also been investigated as potential replacements for chlorobutanol, with some showing even better dispersion effects in simulations. researchgate.net

Table 2: Comparative Effect of Preservatives on Protein Aggregation (In Vitro)

| Preservative | Relative Protein Aggregation | Source |

|---|---|---|

| m-Cresol | Highest | nih.gov |

| Phenol | High | nih.gov |

| Benzyl Alcohol | Moderate | nih.gov |

| Phenoxyethanol | Low | nih.gov |

| Chlorobutanol | Lowest | nih.gov |

Complex Formation with Polymers and Surfactants (e.g., Polysorbate 80)

The antimicrobial efficacy of chlorobutanol can be influenced by interactions with other excipients in a formulation, particularly nonionic surfactants like Polysorbate 80 (also known as Tween 80). huanachemical.com These surfactants are often included in formulations as emulsifiers, solubilizers, or wetting agents. huanachemical.com

When the concentration of a nonionic surfactant exceeds its critical micelle concentration (CMC), it can form micelles that encapsulate the preservative molecules. huanachemical.comnih.gov This process, known as complexation or partitioning, reduces the concentration of free, unbound preservative in the aqueous phase, thereby diminishing its antimicrobial activity. huanachemical.comnih.gov

Studies have shown that the bacteriostatic power of preservatives with phenolic hydroxyl groups, such as chlorobutanol, can be reduced after compatibility with Polysorbate 80. huanachemical.com This interaction is attributed to the formation of a mixture between the polyoxyethylene groups of the surfactant and the phenolic hydroxyl groups of the preservative, leading to the entrapment of the preservative within the micelles. huanachemical.com One study noted that in the presence of 5% w·v⁻¹ Polysorbate 20, the antimicrobial activity of 0.5% w·v⁻¹ chlorobutanol was reduced. researchgate.net

Chlorobutanol can also form complexes with other macromolecules like cyclodextrins. Research on its interaction with 2-hydroxypropyl-β-cyclodextrin reported a decrease in the antimicrobial activity of chlorobutanol due to this complex formation. nih.gov

Table 3: Interaction of Chlorobutanol with Common Excipients (In Vitro)

| Interacting Macromolecule | Type of Interaction | Consequence | Source |

|---|---|---|---|

| Polysorbate 80 (Tween 80) | Micellar encapsulation (Complexation) | Reduced antimicrobial efficacy | huanachemical.comnih.govresearchgate.net |

| 2-hydroxypropyl-β-cyclodextrin | Complex formation | Decreased antimicrobial activity | nih.gov |

Interaction with Packaging Materials

The choice of packaging material is critical for maintaining the stability and concentration of chlorobutanol in a formulation throughout its shelf life. Interactions between chlorobutanol and the container closure system can lead to a loss of the preservative from the solution. nih.govamericanpharmaceuticalreview.com

Studies involving polyethylene (B3416737) dropper containers have shown that chlorobutanol can be lost from aqueous solutions through two primary mechanisms: sorption into the container wall and insert, and permeation through the plastic into the external environment. nih.govresearchgate.net This loss is dependent on factors such as temperature, the initial concentration of chlorobutanol, and the specific closure used. nih.gov

For aqueous solutions of chlorobutanol stored in a specific polyethylene container, the predicted shelf-life (defined as the time for a 10% loss of the preservative) was approximately 4 months at 25°C and 8 months at 20°C. nih.gov The adsorption of preservatives onto container/closure systems can significantly reduce the free concentration in the solution, thereby diminishing antimicrobial efficacy even if the total amount in the product remains unchanged. americanpharmaceuticalreview.com This highlights the necessity of conducting compatibility studies between the formulation and the intended packaging to ensure that the preservative concentration remains within effective levels during storage. pharmtech.com

Table 4: Summary of Chlorobutanol Interaction with Polyethylene Packaging (In Vitro)

| Interaction Mechanism | Influencing Factors | Outcome | Predicted Shelf-Life (10% loss) | Source |

|---|---|---|---|---|

| Sorption & Permeation | Temperature, Concentration, Closure Type | Loss of chlorobutanol from solution | ~4 months at 25°C, ~8 months at 20°C | nih.gov |

Advanced Analytical Method Development and Validation for Chlorobutanol Hemihydrate

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. For Chlorobutanol (B1668791) (hemihydrate), which is often part of multi-ingredient formulations, the development of such methods is crucial for assessing the stability of the product over its shelf life. drugbank.com

High-performance liquid chromatography (HPLC) is a primary technique for developing stability-indicating methods, particularly using a reversed-phase (RP-HPLC) approach with gradient elution to separate the active ingredients from any process impurities or degradation products. chromatographyonline.comchromatographyonline.com A key challenge is achieving selectivity, which involves adjusting mobile phase composition (e.g., organic modifier, pH, buffer strength) and operating parameters like temperature and flow rate to resolve all relevant peaks. chromatographyonline.comchromatographyonline.com

One such RP-HPLC method was developed for the simultaneous determination of Chlorobutanol (CLO) alongside Ephedrine HCL, Naphazoline HCL, and Antazoline HCL in a pharmaceutical pomade. nih.gov This method utilized an Agilent Zorbax Eclipse XDB C18 column (75 mm x 3.0 mm, 3.5μm) with a binary gradient elution. nih.gov The mobile phase consisted of a 15 mM phosphate (B84403) buffer (pH 3.0) and methanol (B129727), with a flow rate of 0.6 mL/min and UV detection at 210 nm. nih.gov

In another instance, a simple, isocratic, stability-indicating HPLC assay was developed to quantify oxytocin (B344502) in the presence of chlorobutanol as a preservative. nih.gov This method employed a Phenomenex C18 Hypersil column (5 µm, 4.6 mm x 150 mm) with a mobile phase of acetonitrile (B52724) and phosphate buffer (pH 5; 0.08 M) in a 20:80 ratio. nih.gov UV detection was set at 220 nm, and the method was proven to be specific for the API in the presence of its degradation products and chlorobutanol. nih.gov

Spectrophotometric methods have also been developed. For Chlorobutanol, a colorimetric detection method has been applied for its assay analysis at a wavelength of 540 nm. nih.govresearchgate.net

Quantitation in Complex Chemical Matrices

Quantifying Chlorobutanol (hemihydrate) in complex matrices, such as ophthalmic ointments, pomades, and injectable solutions, presents analytical challenges due to potential interference from other active ingredients and excipients. nih.govsmolecule.com The methods described above have been successfully applied to such complex formulations.

In the case of the pharmaceutical pomade containing multiple active ingredients, the RP-HPLC method was able to effectively separate and quantify Chlorobutanol from the other components. nih.gov Similarly, the analysis of Chlorobutanol in ophthalmic ointments and aqueous solutions has been achieved using an octadecylsilane (B103800) column with UV detection at 210 nm. smolecule.com The stability-indicating method developed for oxytocin dosage forms demonstrated specificity for the active ingredient in the presence of Chlorobutanol, which was included as a preservative. nih.gov This ensures that the analytical signal for the API is not falsely elevated or suppressed by the presence of the preservative or any degradants.

The selection of the analytical technique is often dictated by the complexity of the matrix. For instance, while a colorimetric method was suitable for assay analysis of Chlorobutanol, a more sophisticated RP-HPLC method was necessary for its simultaneous determination with other compounds in a complex pomade formulation. nih.govresearchgate.net

Method Validation Parameters (e.g., Accuracy, Precision, Linearity, Robustness)

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended use. Key parameters include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

A developed RP-HPLC method for Chlorobutanol demonstrated linearity over an operating range of 2.92-200 μg/mL. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are crucial for determining low levels of the analyte. For the RP-HPLC method, the LOD for Chlorobutanol was found to be 0.86 μg/mL. nih.gov A separate spectrophotometric method had an LOD of 0.96 μg/mL for Chlorobutanol. nih.gov

For an isocratic HPLC method used to analyze formulations containing oxytocin and Chlorobutanol, validation confirmed its accuracy, precision, and linearity. nih.gov Accuracy was reported with a bias of 0.77-1.18%. nih.gov The method's precision was also established, with intra-assay precision (repeatability) between 0.22-1.04% RSD and inter-day precision from 1.27-1.68% RSD. nih.gov

The following tables summarize the validation parameters from a representative RP-HPLC method for Chlorobutanol and a separate HPLC method for a drug product containing Chlorobutanol as a preservative.

Table 1: Validation Parameters for a Stability-Indicating RP-HPLC Method for Chlorobutanol Data derived from a study on a pharmaceutical pomade. nih.gov

| Parameter | Result |

| Linearity Range | 2.89 - 24.4 µg/mL |

| Limit of Detection (LOD) | 0.86 µg/mL |

Table 2: Validation Parameters for an Isocratic HPLC Method in a Formulation Containing Chlorobutanol Data derived from a study on an oxytocin dosage form. nih.gov

| Parameter | Result |

| Accuracy (Bias) | 0.77 - 1.18% |

| Intra-assay Precision (%RSD) | 0.22 - 1.04% |

| Inter-day Precision (%RSD) | 1.27 - 1.68% |

| Linearity (r²) | 0.9991 |

| Limit of Detection (LOD) | 0.1 IU/ml |

| Limit of Quantitation (LOQ) | 0.4 IU/ml |

| *Note: LOD and LOQ values are for the active ingredient (oxytocin) in the presence of Chlorobutanol. |

Applications in Quality Control and Reference Standard Development

Validated analytical methods are the cornerstone of quality control (QC) in the pharmaceutical industry. These methods are used for the routine analysis of raw materials, in-process samples, and finished products to ensure they meet their predefined specifications. The stability-indicating methods for Chlorobutanol (hemihydrate) are applied in release testing and stability studies of pharmaceutical products. lgcstandards.comlgcstandards.com

The development and availability of high-quality pharmaceutical reference standards are fundamental to these applications. lgcstandards.com Chlorobutanol (hemihydrate) reference standards are used for instrument calibration and as a benchmark for quantifying the compound in samples. medchemexpress.com Companies that produce these standards often operate under rigorous quality management systems, such as ISO 17034 and ISO/IEC 17025, to ensure the identity, purity, and characterization of the reference material. lgcstandards.comlgcstandards.com An extensive Certificate of Analysis accompanying the reference standard provides the necessary data for its proper use in analytical development, method validation, and routine QC testing. lgcstandards.comlgcstandards.com

Emerging Research Directions and Future Perspectives in Chlorobutanol Hemihydrate Chemical Sciences

Novel Synthetic Routes and Sustainable Chemistry

The traditional synthesis of chlorobutanol (B1668791), a reaction between chloroform (B151607) and acetone (B3395972) in the presence of a strong base like potassium or sodium hydroxide (B78521), is well-established. pharmaffiliates.com However, emerging research is focusing on developing novel and more sustainable synthetic methodologies. These efforts are driven by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Key areas of investigation include the use of alternative, less hazardous solvents and catalysts, as well as optimizing reaction conditions to improve yield and minimize waste.

One area of exploration is the use of phase-transfer catalysts, which can enhance the reaction rate and allow for the use of a wider range of solvents, potentially including more environmentally benign options. Additionally, research into continuous flow synthesis processes for chlorobutanol production is gaining traction. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.

Furthermore, there is a growing interest in biocatalytic routes for the synthesis of chlorobutanol and related compounds. While still in the early stages of research, the use of enzymes could offer a highly specific and environmentally friendly alternative to traditional chemical synthesis. These enzymatic reactions would operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts.

Advanced Characterization of Hydrate (B1144303) Forms and Solid-State Behavior

Chlorobutanol exists in both anhydrous and hemihydrate forms, with the hemihydrate containing half a molecule of water per molecule of chlorobutanol. The presence of this water molecule significantly influences the compound's physical properties, including its crystalline structure, melting point, and stability. The hemihydrate form is often preferred in solid formulations due to its enhanced stability.

Advanced analytical techniques are being employed to gain a deeper understanding of the solid-state behavior of chlorobutanol hemihydrate. X-ray powder diffraction (XRPD) is a crucial tool for characterizing the crystalline structure and identifying different polymorphic forms. google.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant implications for the stability and bioavailability of pharmaceutical products. google.com

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability of chlorobutanol hemihydrate and its dehydration process. TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the real-time analysis of gases evolved during thermal decomposition, providing insights into the degradation pathways. Understanding the solid-state properties is critical for controlling the quality and performance of chlorobutanol-containing products. Differences in the stability of polymorphs can arise from variations in chemical reactivity or mechanical changes, such as the conversion of a kinetically favored polymorph to a more thermodynamically stable one. google.com

Deeper Elucidation of Molecular Mechanisms in Model Systems

Recent research has focused on elucidating the molecular mechanisms of chlorobutanol's action in various model systems. As a detergent-like compound, chlorobutanol is understood to disrupt the lipid structure of cell membranes, leading to increased permeability and eventual cell lysis. drugbank.com Studies on corneal and conjunctival cells have shown that it can cause cell retraction and inhibit normal cellular activities. drugbank.com

At the molecular level, there is evidence that chlorobutanol can interact with specific biological targets. For instance, it has been shown to inhibit mammalian sodium channels (Nav1.2) in a manner distinct from local anesthetics. ncats.io In studies using isolated rat pancreatic acini, chlorobutanol was found to inhibit the secretory response to various stimuli and, at higher concentrations, to induce amylase release, suggesting an effect on intracellular calcium dynamics. ncats.io It has also been observed to inhibit platelet aggregation, potentially by interfering with the arachidonic acid pathway. drugbank.com

The use of large unilamellar vesicles (LUVs) as model cellular systems provides a platform to study the interactions of chlorobutanol with lipid bilayers. researchgate.net These model systems allow researchers to investigate how chlorobutanol affects membrane integrity and function in a controlled environment. Understanding these fundamental interactions is crucial for predicting its effects in more complex biological systems.

Role in Chemical Stabilization of Sensitive Formulations

Chlorobutanol hemihydrate is widely utilized as a preservative and chemical stabilizer in a variety of pharmaceutical formulations, including ophthalmic, injectable, and topical preparations. cphi-online.com Its antimicrobial properties help to prevent the growth of bacteria and fungi, ensuring the sterility and extending the shelf-life of these products. biocompare.commedchemexpress.com It is particularly suitable for non-aqueous and hydroalcoholic solutions. cphi-online.com

The stabilizing effect of chlorobutanol is especially important for sensitive drug formulations. For example, it is used in epinephrine (B1671497) formulations for intranasal delivery to maintain the stability of the active ingredient. google.com The concentration of chlorobutanol in these formulations is a critical parameter, typically around 0.5%, to achieve effective preservation without compromising the stability of the drug. drugbank.com

Research has also explored the use of chlorobutanol hemihydrate in novel drug delivery systems. One such application involves its use as a volatile solid inert carrier in a sublimation-based drying process, which presents a simpler alternative to conventional freeze-drying for preparing formulations like sterically stabilized liposomes. researchgate.net Additionally, chlorobutanol's ability to form eutectic mixtures with other compounds, such as dimethyl sulfone, is beneficial for freeze-drying applications due to improved solubilizing ability and efficient solvent removal. sigmaaldrich.com

Development of Next-Generation Analytical Techniques

The development of advanced and robust analytical methods is essential for the quality control and characterization of chlorobutanol hemihydrate and its formulations. While traditional techniques remain relevant, next-generation analytical methods are being developed to offer greater sensitivity, specificity, and efficiency.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) is an advanced technique used for the detection and quantification of chlorobutanol, particularly in the context of identifying genotoxic impurities in pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying volatile decomposition products of chlorobutanol under thermal stress.

Capillary electrophoresis has emerged as a valuable method for quantifying chlorobutanol as a preservative in pharmaceutical preparations. sigmaaldrich.com For the characterization of its solid-state forms, techniques like X-ray powder diffraction (XRPD) are indispensable for polymorphic screening and quality control. google.com

Furthermore, there is a continuous effort to develop and validate new analytical methods that are compliant with international standards such as those from the International Organization for Standardization (ISO), ensuring the reliability and accuracy of the data generated. lgcstandards.comlgcstandards.com These advanced analytical techniques are crucial for ensuring the quality, stability, and performance of pharmaceutical products containing chlorobutanol hemihydrate.

常见问题

Q. What are the recommended methods for quantifying chlorobutanol (hemihydrate) purity in pharmaceutical formulations?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods. GC with flame ionization detection (FID) is effective for quantifying chlorobutanol in ointments and solutions, achieving detection limits as low as 0.1% w/w . For HPLC, reverse-phase C18 columns with UV detection at 210 nm provide reliable results, particularly in aqueous matrices . Sublimation purification (100°C for 14 hours) can enhance purity to 99.96%, validated via GC and inductively coupled plasma mass spectrometry (ICP-MS) for metal ion reduction .

Q. How should chlorobutanol (hemihydrate) be stored to maintain stability in laboratory settings?

Store in airtight containers at -20°C for long-term stability (up to 3 years for anhydrous forms). Solutions in solvents like DMSO should be kept at -80°C for 2 years or -20°C for 1 year. Short-term transport (<2 weeks) at room temperature is acceptable. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents, which may degrade the compound .

Q. What safety protocols are critical when handling chlorobutanol (hemihydrate)?

Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid skin contact and aerosol formation. In case of spills, collect material with inert absorbents and dispose as hazardous waste. Safety showers and eye-wash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for chlorobutanol (hemihydrate)?

Discrepancies in acute oral toxicity (e.g., Category 4 vs. unclassified) may stem from variations in test models or purity. Validate findings using OECD Guidelines 423 (Acute Oral Toxicity) with controlled purity samples (≥99.9%). Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in vivo rodent studies to clarify thresholds for hepatorenal toxicity observed at 100 mg/kg/day .

Q. What experimental design considerations are essential for optimizing chlorobutanol (hemihydrate) sublimation purification?

Key parameters include:

- Temperature : 100°C maximizes yield (98.2%) while minimizing decomposition.

- Time : 14 hours balances purity (99.96%) and energy efficiency.

- Pressure : Sub-atmospheric conditions (e.g., 0.1 mmHg) reduce boiling points, preventing thermal degradation . Post-sublimation, use ICP-MS to verify trace metal content (<1 ppm) and FTIR for structural integrity.

Q. How does chlorobutanol (hemihydrate) stability vary under different pH conditions, and what degradation products form?

Stability studies show degradation accelerates in alkaline environments (pH >9), producing trichloroacetone and hydrochloric acid. In acidic conditions (pH <3), partial hydrolysis to 2-methyl-2-propanol occurs. Monitor degradation via GC-MS, and adjust formulation buffers to pH 5–7 to minimize decomposition .

Q. What methodologies address the lack of ecotoxicological data for chlorobutanol (hemihydrate)?

Conduct OECD 301D (Closed Bottle Test) for biodegradability and Daphnia magna acute toxicity assays (OECD 202). Preliminary data suggest moderate aquatic toxicity (EC50: 10–50 mg/L), warranting further studies on soil mobility and bioaccumulation potential .

Data Contradiction Analysis

Q. Why do some studies report chlorobutanol (hemihydrate) as non-mutagenic, while others suggest potential genotoxicity?

Discrepancies arise from impurity profiles (e.g., residual solvents or metals) and assay sensitivity. Use two-dimensional GC with Deans switching to detect genotoxic impurities like chlorinated hydrocarbons at <0.1 ppm. Replicate studies with ultra-high-purity samples (≥99.99%) to isolate compound-specific effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。